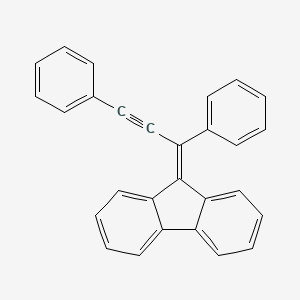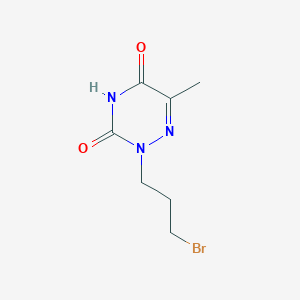
2-(3-Bromopropyl)-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromopropyl)-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a bromopropyl group and a methyl group attached to the triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione typically involves the alkylation of a triazine derivative with a bromopropyl halide. One common method involves the reaction of 6-methyl-1,2,4-triazine-3,5(2H,4H)-dione with 1,3-dibromopropane in the presence of a base such as potassium carbonate in acetone . The reaction proceeds via nucleophilic substitution, where the nitrogen atoms in the triazine ring act as nucleophiles, attacking the electrophilic carbon atoms in the bromopropyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromopropyl)-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as acetone or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Cyclization: Cyclization reactions may require specific catalysts or acidic conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted triazine derivative, while cyclization can result in the formation of fused ring systems.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromopropyl)-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Bromopropyl)-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The bromopropyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Bromopropyl)-1aH,2H,4H,6H,6aH-oxireno[2,3-f]isoindole-3,5-diol
- 7-(3-Bromopropyl)-2,6-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
Uniqueness
2-(3-Bromopropyl)-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its specific substitution pattern and the presence of both a bromopropyl and a methyl group on the triazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
86137-58-8 |
|---|---|
Molekularformel |
C7H10BrN3O2 |
Molekulargewicht |
248.08 g/mol |
IUPAC-Name |
2-(3-bromopropyl)-6-methyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C7H10BrN3O2/c1-5-6(12)9-7(13)11(10-5)4-2-3-8/h2-4H2,1H3,(H,9,12,13) |
InChI-Schlüssel |
URGZNLDBJHGYAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)NC1=O)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


carbamoyl}-L-proline](/img/structure/B14408095.png)
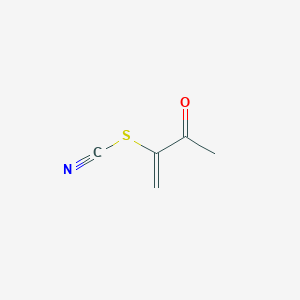




![Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine](/img/structure/B14408128.png)
![4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol](/img/structure/B14408129.png)
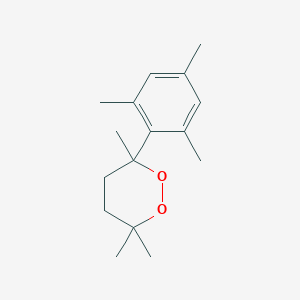
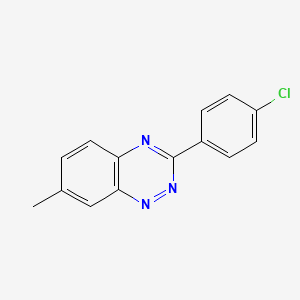
![Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14408140.png)


